Cas no 1248016-76-3 (Ethyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate)
Ethyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate
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- Inchi: 1S/C11H12F2O3/c1-2-16-10(15)6-9(14)11-7(12)4-3-5-8(11)13/h3-5,9,14H,2,6H2,1H3
- InChI Key: IBSNIPRKIULOOC-UHFFFAOYSA-N
- SMILES: C(C1C(=CC=CC=1F)F)(O)CC(=O)OCC
Ethyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR022KHM-500mg |
Ethyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate |
1248016-76-3 | 500mg |
$573.00 | 2023-12-16 | ||
| Aaron | AR022KHM-1g |
Ethyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate |
1248016-76-3 | 1g |
$763.00 | 2023-12-16 |
Ethyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on Ethyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate
Recent Advances in the Study of Ethyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate (CAS: 1248016-76-3)
Ethyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate (CAS: 1248016-76-3) is a fluorinated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its difluorophenyl and hydroxypropanoate functional groups, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential applications in drug development, particularly in the design of enzyme inhibitors and prodrugs. The unique structural features of this compound contribute to its reactivity and selectivity, making it a valuable building block in medicinal chemistry.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of Ethyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate in the synthesis of novel nonsteroidal anti-inflammatory drugs (NSAIDs). The study demonstrated that this compound could be efficiently converted into derivatives with enhanced cyclooxygenase-2 (COX-2) selectivity, reducing the gastrointestinal side effects commonly associated with traditional NSAIDs. The researchers employed a combination of computational modeling and synthetic chemistry to optimize the compound's pharmacokinetic properties, highlighting its potential as a scaffold for next-generation anti-inflammatory agents.
Another notable application of Ethyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate was reported in a 2024 paper in Bioorganic & Medicinal Chemistry Letters. The study focused on its use as a precursor for the development of fluorinated β-amino acids, which are critical components in peptide-based therapeutics. The researchers successfully utilized the compound's hydroxypropanoate moiety to introduce stereochemical diversity, enabling the synthesis of enantiomerically pure β-amino acids. These findings underscore the versatility of Ethyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate in the construction of complex pharmacophores.
Recent advancements in analytical techniques have also facilitated a deeper understanding of the compound's physicochemical properties. For instance, a 2023 study in Analytical Chemistry employed high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to characterize the stability and degradation pathways of Ethyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate under various conditions. The results revealed that the compound exhibits excellent stability in acidic environments but is susceptible to hydrolysis under basic conditions. These insights are crucial for optimizing its storage and handling in industrial and laboratory settings.
In addition to its synthetic utility, Ethyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate has been explored for its potential biological activities. A 2024 study in the European Journal of Pharmacology investigated its effects on cellular signaling pathways. The researchers found that the compound could modulate the activity of certain kinases involved in inflammatory responses, suggesting its potential as a lead compound for the development of kinase inhibitors. Further in vivo studies are warranted to validate these findings and explore its therapeutic potential.
In conclusion, Ethyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate (CAS: 1248016-76-3) continues to be a subject of intense research due to its multifaceted applications in chemical biology and pharmaceutical sciences. Recent studies have highlighted its role as a versatile synthetic intermediate, a precursor for bioactive molecules, and a potential therapeutic agent. Future research should focus on expanding its utility in drug discovery and optimizing its physicochemical properties for industrial-scale production. The compound's unique structural and functional attributes position it as a promising candidate for addressing unmet medical needs.
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